![molecular formula C4H5BN2O2 B108616 5-Pyrimidinylboronic acid CAS No. 109299-78-7](/img/structure/B108616.png)
5-Pyrimidinylboronic acid
Overview
Description
5-Pyrimidinylboronic acid is a chemical compound with the molecular formula C4H5BN2O2 . It is an off-white powder and is one of the new heteroarylpyrimidine derivatives .
Synthesis Analysis
5-Pyrimidinylboronic acid can be synthesized from 5-Bromopyrimidine . It is also used in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
5-Pyrimidinylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 334.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 28.9±0.4 cm3, a polar surface area of 66 Å2, and a molar volume of 92.8±5.0 cm3 . It is soluble in ether, methanol, DMSO, and THF .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
5-Pyrimidinylboronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a coupling partner for various halides or triflates, facilitating the synthesis of complex organic molecules. This has profound implications in the development of pharmaceuticals and advanced materials.
Drug Discovery
The compound serves as a crucial intermediate in the synthesis of potential therapeutic agents . It’s particularly valuable in the development of HIV-1 protease inhibitors, which are essential for the treatment of HIV/AIDS. Additionally, it’s used in the creation of inhibitors targeting PDK1 and protein kinase CK2, which are implicated in cancer progression.
Catalysis
5-Pyrimidinylboronic acid: is involved in catalytic processes, particularly as a ligand in transition metal catalysis . Its role in enhancing the efficiency and selectivity of catalytic reactions is crucial for industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Bioprocessing
The compound finds applications in bioprocessing, where it’s used to modify biological molecules for various purposes . This includes the conjugation of drugs to antibodies for targeted drug delivery, which is a significant area of research in the development of more effective and less toxic cancer therapies.
Cell Culture and Transfection
In the field of cell biology, 5-Pyrimidinylboronic acid is used in cell culture and transfection protocols . It can be employed to introduce foreign DNA into cells, aiding in the study of gene function and the development of gene therapies.
Food and Beverage Industry
Lastly, this compound has potential applications in the food and beverage industry for the preservation and safety of products . Its antimicrobial properties can be harnessed to prevent spoilage and extend the shelf life of various food items.
Mechanism of Action
Target of Action
It is known that boronic acids, in general, have a high affinity for diols, which are present in many biological molecules .
Mode of Action
5-Pyrimidinylboronic acid is a heteroarylpyrimidine derivative that is often used in Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bonding that is widely used in organic synthesis . The boronic acid moiety of the compound can form stable boronate complexes with diols, which can then undergo transmetallation with a palladium complex to form a new carbon-carbon bond .
Biochemical Pathways
Given its use in suzuki cross-coupling reactions, it can be inferred that it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is soluble in ether, methanol, dmso, and thf , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 5-Pyrimidinylboronic acid’s action are largely dependent on the specific context of its use. In the context of Suzuki cross-coupling reactions, it serves as a key reagent in the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 5-Pyrimidinylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, the efficiency of Suzuki cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .
Safety and Hazards
5-Pyrimidinylboronic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
pyrimidin-5-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-6-3-7-2-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPPBMKGYINDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383574 | |
Record name | 5-Pyrimidinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109299-78-7 | |
Record name | 5-Pyrimidinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Pyrimidinylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of pyrimidin-5-ylboronic acid in the nickel-catalyzed reactions described in the research?
A1: Pyrimidin-5-ylboronic acid plays a crucial role in dictating the reaction pathway in nickel-catalyzed transformations of tert-cyclobutanols. [] Unlike phenylboronic acid, which leads to ring-contraction products (cyclopropyl aryl methanones), pyrimidin-5-ylboronic acid enables a selective ring-opening/isomerization reaction, yielding 1-aryl butan-1-ones. [] This suggests a distinct interaction of pyrimidin-5-ylboronic acid with the nickel catalyst and/or reaction intermediates, influencing the reaction outcome.
Q2: Are there other applications of pyrimidin-5-ylboronic acid in organic synthesis?
A2: Yes, besides its role in nickel-catalyzed reactions, pyrimidin-5-ylboronic acid and its derivatives, such as (pyrimidin-5-yl)trifluoroborates, have been investigated in coupling reactions with heterocyclic halides. [] These reactions offer a valuable synthetic route for the preparation of diversely substituted pyrimidine derivatives, which are important building blocks in medicinal chemistry and materials science.
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